molecular formula Ga4Nb B14573798 CID 78066078

CID 78066078

Cat. No.: B14573798
M. Wt: 371.80 g/mol
InChI Key: CLUVTKUJRKXWGT-UHFFFAOYSA-N
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Description

CID 78066078 is a chemical compound registered in the PubChem database It is a unique molecule with specific properties and applications in various scientific fields

Properties

Molecular Formula

Ga4Nb

Molecular Weight

371.80 g/mol

InChI

InChI=1S/4Ga.Nb

InChI Key

CLUVTKUJRKXWGT-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Ga].[Nb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78066078 would typically involve large-scale chemical synthesis processes. These methods would be optimized for efficiency, yield, and cost-effectiveness. The exact details of the industrial production methods for this compound are not specified in the available literature.

Chemical Reactions Analysis

Data Availability Challenges

No publications or technical records explicitly mention CID 78066078 in the context of reaction mechanisms, synthetic pathways, or catalytic behavior. Key observations from related resources include:

  • The EPA Chemical Data Reporting (CDR) list ( ) and PubChem entries () do not list this compound.

  • QSAR studies ( ) and synthetic methodologies ( ) for structurally similar compounds (e.g., imidazoles, oxadiazoles) suggest potential reactivity patterns but lack direct applicability.

Inferred Reactivity Based on Structural Analogues

While this compound itself is uncharacterized, its hypothetical reactivity may align with compounds sharing functional groups or scaffold similarities. For example:

Reaction TypeExample from Analogues ( )Likely Catalysts/Conditions
Nucleophilic Substitution Chlorine displacement in 4-chloro-5-methyl derivatives ( )Polar aprotic solvents (e.g., DMF), bases (K₂CO₃)
Oxidation/Reduction FAD-dependent hydride transfers ( )NADPH, iron-sulfur flavoproteins
Cross-Coupling Boronate intermediates in imidazo[1,2-a]pyridines ( )Palladium catalysts, Suzuki conditions

Recommendations for Experimental Characterization

To establish a robust profile for this compound, the following steps are advised:

  • Synthetic Pathway Optimization

    • Employ LowModeMD conformational searches and PM6 geometry optimization ( ) to predict stable intermediates.

    • Use UPLC-MS systems (e.g., Waters Acquity-SQD) for reaction monitoring ( ).

  • Mechanistic Studies

    • Conduct stopped-flow kinetics to identify rate-determining steps.

    • Apply EPR spectroscopy to detect radical intermediates, as seen in iron-sulfur flavoenzymes ( ).

  • Computational Modeling

    • Calculate molecular descriptors (e.g., logP, polar surface area) using QSAR methodologies ( ).

    • Simulate electron transfer pathways with GAMESS software ( ) or MOE platforms ( ).

Data Gaps and Research Priorities

  • Structural Elucidation : X-ray crystallography or NMR spectroscopy (e.g., Bruker Avance II 400 MHz) is critical for confirming bonding arrangements ( ).

  • Toxicity and Stability : Assess hydrolytic degradation under varied pH conditions using HPLC-UV ( ).

Scientific Research Applications

    Chemistry: It may be used as a reagent or intermediate in organic synthesis.

    Biology: The compound could be studied for its biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: CID 78066078 could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 78066078 involves its interaction with specific molecular targets and pathways. The exact details of its mechanism of action are not well-documented in the available literature. like many chemical compounds, it likely exerts its effects through binding to target molecules and modulating their activity.

Comparison with Similar Compounds

Conclusion

This compound is a chemical compound with diverse applications in scientific research. While detailed information on its preparation methods, chemical reactions, and mechanism of action is limited, it holds potential for use in various fields, including chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and applications.

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